molecular formula C6H9NO B12913674 (E)-3-(prop-1-en-1-yl)-4,5-dihydroisoxazole

(E)-3-(prop-1-en-1-yl)-4,5-dihydroisoxazole

Cat. No.: B12913674
M. Wt: 111.14 g/mol
InChI Key: OCWWBKGUCHLVKS-NSCUHMNNSA-N
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Description

(E)-3-(prop-1-en-1-yl)-4,5-dihydroisoxazole is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a prop-1-en-1-yl group attached to the isoxazole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(prop-1-en-1-yl)-4,5-dihydroisoxazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction between an alkyne and a nitrile oxide can lead to the formation of the isoxazole ring. The reaction conditions typically involve the use of a catalyst and a suitable solvent to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(prop-1-en-1-yl)-4,5-dihydroisoxazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-3-(prop-1-en-1-yl)-4,5-dihydroisoxazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (E)-3-(prop-1-en-1-yl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
  • (E)-1-(4-bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one

Uniqueness

(E)-3-(prop-1-en-1-yl)-4,5-dihydroisoxazole is unique due to its specific structural features and reactivity. The presence of the prop-1-en-1-yl group and the isoxazole ring imparts distinct chemical properties that differentiate it from other similar compounds. These unique features make it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

3-[(E)-prop-1-enyl]-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C6H9NO/c1-2-3-6-4-5-8-7-6/h2-3H,4-5H2,1H3/b3-2+

InChI Key

OCWWBKGUCHLVKS-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/C1=NOCC1

Canonical SMILES

CC=CC1=NOCC1

Origin of Product

United States

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